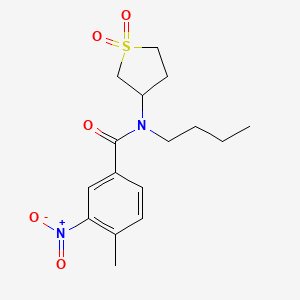
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H23N3O5S and its molecular weight is 525.58. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- c-Met Kinase Inhibition : Compound 6f has been evaluated for its antiproliferative activity against cancer cell lines, including MCF-7, HT-29, and A549. It shows moderate-to-good antiproliferative effects against MCF-7 and A549 cells. Additionally, it inhibits c-Met kinase activity with an IC50 < 10 µM, making it a promising candidate .
- EMT is a critical process in cancer progression. Compound 6f’s inhibition of c-Met, a receptor tyrosine kinase involved in EMT, suggests its relevance in modulating this transition .
- c-Met overexpression and mutations are observed in various cancers. Compound 6f, when co-administered with other kinase inhibitors (e.g., EGFR inhibitors), may enhance efficacy and reverse resistance .
- Compound 6f binds to Met1160 in the hinge region of c-Met. Molecular dynamics simulations confirm this binding mode, providing insights for drug design .
- Related compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have been synthesized and evaluated for their kinase inhibitory properties. These derivatives offer potential avenues for drug development .
Anticancer Properties
Epithelial–Mesenchymal Transition (EMT)
Resistance Reversal and Combination Therapy
Molecular Docking Studies
Chemical Derivatives
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the phenyl and sulfanyl groups. The final step involves the addition of the carboxamide group.", "Starting Materials": [ "2,5-dimethoxyaniline", "4-phenoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "acetic anhydride", "ammonium hydroxide", "acetic acid", "sodium bicarbonate", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide by reacting 2,5-dimethoxyaniline with 4-phenoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide by reacting 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide with thiourea and ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide with sulfuric acid and sodium bicarbonate in N,N-dimethylformamide.", "Step 4: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide with N,N'-dicyclohexylcarbodiimide and 4-aminobenzoic acid in the presence of triethylamine." ] } | |
CAS RN |
403720-23-0 |
Molecular Formula |
C29H23N3O5S |
Molecular Weight |
525.58 |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
InChI Key |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)


![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)


![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
